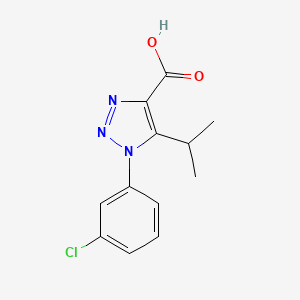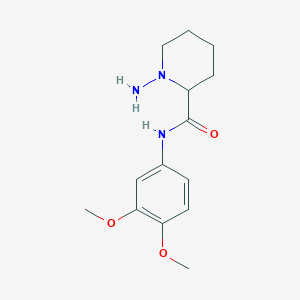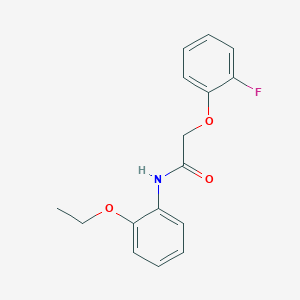
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole exerts its biological effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit angiogenesis, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole is that it possesses a wide range of biological activities, making it a potential therapeutic agent for multiple diseases. In addition, 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole is that it is a synthetic compound, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole. One area of research is the development of more potent derivatives of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole that possess improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole in various diseases, including cancer, neurodegenerative diseases, and diabetes. In addition, the mechanisms of action of 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole need to be further elucidated to better understand its biological effects and potential therapeutic applications.
Méthodes De Synthèse
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole can be synthesized through a multistep process starting from 2-cyclohexylethanol. The first step involves the conversion of 2-cyclohexylethanol to 2-cyclohexylethyl chloride using thionyl chloride. The resulting compound is then reacted with sodium azide to form 2-cyclohexylethyl azide. The azide group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound, which is then cyclized using triethylamine and phosphorus oxychloride to form 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTICKGSLNEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-cyclohexylethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)


![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)